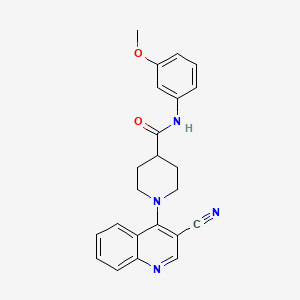
1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality 1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-anilino-3-oxopropyl)-2-methyl-N-(2-methylbenzyl)-1H-benzimidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- The development of new synthetic methodologies for benzimidazole derivatives, including various alkylation and acylation reactions, is a significant area of research. For example, the synthesis and characterization of aminoimidazoles related to purine nucleotide and thiamine biosynthesis involve complex reactions, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Mackenzie et al., 1988).
Biological Activities and Applications
- Benzimidazole derivatives have been explored for their cytotoxic activities against cancer cell lines, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- The antimicrobial activity of benzimidazole derivatives against various bacterial strains and fungi has also been investigated, with some compounds showing higher activity than reference drugs (Kolisnyk et al., 2015).
- Investigations into benzimidazole-based Schiff base copper(II) complexes have highlighted their potential in treating estrogen-dependent breast cancer cells, showcasing the influence of anchoring moieties on their biological efficacy (Paul et al., 2021).
Advanced Material and Drug Discovery
- The synthesis of novel benzimidazole derivatives for potential use as anti-inflammatory and analgesic agents has been explored, indicating the broad applicability of these compounds in medicinal chemistry and pharmaceutical research (Abu‐Hashem et al., 2020).
- Research on benzimidazole derivatives also extends to their potential use in antiallergic therapies, with some compounds showing activity comparable to existing antiallergic agents when tested both intraperitoneally and orally (Wade et al., 1983).
Eigenschaften
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-19-6-4-5-18(13-19)26-23(28)16-9-11-27(12-10-16)22-17(14-24)15-25-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRYZFPPEJHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

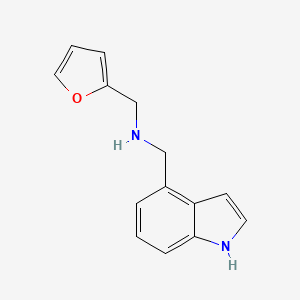
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)
![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)
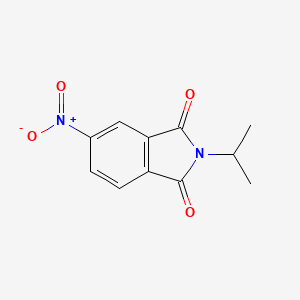
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)
![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

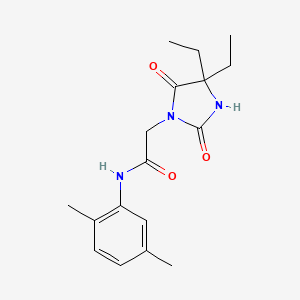
![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)
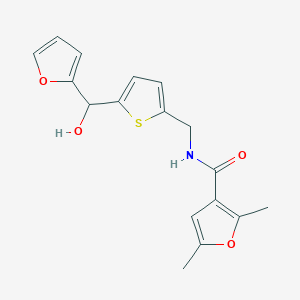
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)